molecular formula C9H9Cl5N2 B1437172 N-(3-Aminopropyl)-N-(pentachlorophenyl)amine CAS No. 13047-77-3

N-(3-Aminopropyl)-N-(pentachlorophenyl)amine

Cat. No. B1437172
CAS RN: 13047-77-3
M. Wt: 322.4 g/mol
InChI Key: NKPRURUZCABLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, hybridization states, and other structural features.



Chemical Reactions Analysis

This involves detailing the types of chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, solubility, and density) and chemical properties (such as reactivity, stability, and acidity or basicity).


Scientific Research Applications

Degradation of Nitrogen-Containing Compounds

Nitrogen-containing compounds, including amines and azo dyes, are critical in textile, agricultural, and chemical industries. However, their persistence in the environment necessitates the development of effective degradation methods. Advanced oxidation processes (AOPs) have shown promise in mineralizing these compounds, improving treatment schemes, and addressing global concerns about water contamination. Research highlights the effectiveness of ozone and Fenton processes in amine degradation, which is highly pH-sensitive, and suggests that hybrid methods could offer tailored and efficient treatment solutions for specific effluents (Bhat & Gogate, 2021).

Amine-functionalized Metal–Organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) have attracted attention for their potential applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These MOFs are prepared through various methods and demonstrate high CO2 sorption capacity, as well as excellent separation performance for CO2 from other gases. Furthermore, their applications extend to catalysis, showcasing the versatility of amine-functionalized materials in addressing environmental and energy-related challenges (Lin, Kong, & Chen, 2016).

Application of N-halo Reagents in Organic Synthesis

N-halo reagents, including N-haloamines, are utilized in a wide range of organic transformations, such as oxidation reactions, halogenation, acylation, and aziridination. These reagents play a crucial role in the synthesis of new compounds and the modification of existing ones, indicating the importance of halogenated nitrogen-containing reagents in organic chemistry. The development and application of N-halo reagents highlight their significance in facilitating complex organic reactions and synthesis processes (Kolvari et al., 2007).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This involves speculating on potential future research directions, applications, or improvements related to the compound.


properties

IUPAC Name

N'-(2,3,4,5,6-pentachlorophenyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl5N2/c10-4-5(11)7(13)9(8(14)6(4)12)16-3-1-2-15/h16H,1-3,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPRURUZCABLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminopropyl)-N-(pentachlorophenyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Aminopropyl)-N-(pentachlorophenyl)amine
Reactant of Route 2
Reactant of Route 2
N-(3-Aminopropyl)-N-(pentachlorophenyl)amine
Reactant of Route 3
Reactant of Route 3
N-(3-Aminopropyl)-N-(pentachlorophenyl)amine
Reactant of Route 4
Reactant of Route 4
N-(3-Aminopropyl)-N-(pentachlorophenyl)amine
Reactant of Route 5
Reactant of Route 5
N-(3-Aminopropyl)-N-(pentachlorophenyl)amine
Reactant of Route 6
Reactant of Route 6
N-(3-Aminopropyl)-N-(pentachlorophenyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.